Benzo Fast Bordeaux 6BL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo Fast Bordeaux 6BL involves the diazotization of aniline derivatives followed by coupling with naphthol derivatives. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step. The coupling reaction is then carried out in an alkaline medium .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then isolated and purified through filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo Fast Bordeaux 6BL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxidized products vary based on the specific conditions but can include quinones and other aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Benzo Fast Bordeaux 6BL has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics
Mechanism of Action
The mechanism of action of Benzo Fast Bordeaux 6BL involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- Benzo Fast Scarlet 4BS
- Benzo Fast Yellow 5GL
- Benzo Fast Green 6B
Comparison
Benzo Fast Bordeaux 6BL is unique due to its specific molecular structure, which imparts distinct color properties and solubility characteristics. Compared to similar compounds, it offers better stability and a broader range of applications in different industries .
Properties
CAS No. |
5873-17-6 |
---|---|
Molecular Formula |
C24H19N5NaO5S+ |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
sodium;7-acetamido-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H19N5O5S.Na/c1-15(30)25-20-11-12-21-16(13-20)14-22(35(32,33)34)23(24(21)31)29-28-19-9-7-18(8-10-19)27-26-17-5-3-2-4-6-17;/h2-14,31H,1H3,(H,25,30)(H,32,33,34);/q;+1 |
InChI Key |
IAMKUDRGQJGWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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